molecular formula C8H9BO5 B1437388 3-Borono-4-methoxybenzoic acid CAS No. 730971-32-1

3-Borono-4-methoxybenzoic acid

Cat. No. B1437388
M. Wt: 195.97 g/mol
InChI Key: UENFRNNKQBQROW-UHFFFAOYSA-N
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Description

“3-Borono-4-methoxybenzoic acid” is a chemical compound with the molecular formula C8H9BO5 . It is a boronic acid derivative, which are known for their wide applications in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “3-Borono-4-methoxybenzoic acid” can be represented by the formula C8H9BO5 . The compound contains a boron atom, which is characteristic of boronic acids .

Scientific Research Applications

Organic Synthesis and Material Science

Synthesis of Organic Compounds

Adsorption Materials

The production process of boronic acids, including "3-Borono-4-methoxybenzoic acid," leads to the emission of boronic acid, causing resource loss and water pollution. Research has focused on creating adsorption technologies, such as a novel boron-adsorbing magnetic material, to treat boron pollution efficiently. This material showcases excellent adsorption performance and easy recyclability, highlighting the environmental applications of boronic acid derivatives (Tingting Zhang et al., 2021).

Detection and Sensing Applications

Detection of Boronic Acids

A method involving excited-state intramolecular proton transfer (ESIPT) fluorescence has been developed to detect boronic acids, including "3-Borono-4-methoxybenzoic acid." This approach is highly sensitive and selective, proving useful for monitoring synthetic reactions and detecting boron-containing compounds on solid supports (Matthew R. Aronoff et al., 2013).

Chemical Sensing

A boron–rhodamine-containing carboxylic acid (BRhoC) has been proposed as a new sugar chemosensor, demonstrating the utility of boronic acid derivatives in chemical sensing. The BRhoC substance exhibits significant shifts in absorbance and fluorescence in response to sugar concentration changes, illustrating its potential in developing advanced chemosensors (Y. Komori et al., 2023).

Catalysis and Polymer Research

Catalysis

Boronic acids, like "3-Borono-4-methoxybenzoic acid," have been explored as catalysts in organic reactions. For example, they enable highly enantioselective aza-Michael additions, showcasing their role in synthesizing functionally dense cyclohexanes and other complex organic molecules (T. Hashimoto et al., 2015).

Polymer Science

Novel polymers incorporating boronic acid derivatives have been developed for environmental and technological applications. For instance, polyaniline-3-amino-4-methoxybenzoic acid copolymers show high adsorption capacity for palladium, demonstrating the potential of boronic acid derivatives in recovering precious metals from waste streams (Lijiang Zhong et al., 2017).

properties

IUPAC Name

3-borono-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENFRNNKQBQROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655149
Record name 3-Borono-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Borono-4-methoxybenzoic acid

CAS RN

730971-32-1
Record name 3-Borono-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Carboxy-2-methoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromo-4-methoxybenzoic acid (2.00 g) is dissolved in tetrahydrofuran (50 ml), and the mixture is cooled to −78° C., and thereto is added dropwise a 1.1M methyllithium in diethyl ether (7.7 ml). The mixture is stirred at −78° C. for 5 minutes, and thereto is added dropwise a 1.6M tert-butyllithium in n-pentane (13.2 ml), and the mixture is stirred at −78° C. for 15 minutes, and the mixture is allowed to warm to −45° C., and the mixture is stirred for 45 minutes, and then again cooled to −78° C. Thereto is added dropwise triisopropylborate, and the mixture is stirred at −78° C. for 15 minutes, and the mixture is allowed to warm to room temperature. The mixture is stirred at room temperature for 1.5 hours, and the mixture is concentrated under reduced pressure, and thereto are added water and hexane. The aqueous layer is adjusted to pH 4 by addition of a 6N-hydrochloric acid and a saturated aqueous sodium bicarbonate solution, and the mixture is extracted with ethyl acetate and methanol twice. The organic layer is washed with a saturated brine, dried over magnesium sulfate and concentrated under reduced pressure. To the resulting residue is added diethyl ether, and the resulting solids are collected by filtration to give 2-methoxy-5-carboxyphenylboronic acid (1.37 g) as a crude product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
7.7 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.2 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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